N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
Properties
CAS No. |
862316-95-8 |
|---|---|
Molecular Formula |
C28H29N3O3S |
Molecular Weight |
487.62 |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H29N3O3S/c1-18-12-13-22(19(2)16-18)29-24(32)17-31-27-25(21-10-6-7-11-23(21)35-27)26(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-5,8-9,12-13,16H,6-7,10-11,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
FZESMPYGIHXSSP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structural features suggest a variety of biological activities that warrant detailed investigation.
- Molecular Formula : C28H29N3O3S
- Molecular Weight : 487.62 g/mol
- CAS Number : 862316-95-8
- LogP : 4.3567
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
Biological Activity Overview
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide exhibit diverse biological activities including anticancer properties and effects on central nervous system disorders.
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent through screening against multicellular spheroids. The results indicated significant cytotoxic effects on cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Neuropharmacological Effects
The compound's structure suggests possible neuropharmacological activity. Similar derivatives have shown promise as anxiolytics and antidepressants. For instance, compounds with benzothieno-pyrimidine scaffolds have been reported to exhibit selective serotonin reuptake inhibition . This suggests that N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide may also influence neurotransmitter systems.
Case Studies and Research Findings
The proposed mechanisms for the biological activity of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide include:
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Neurotransmitter Modulation : Potentially affecting serotonin and dopamine pathways.
- Inhibition of Cell Proliferation : Reducing the growth rate of cancerous cells.
Scientific Research Applications
Research indicates that this compound exhibits diverse biological activities that warrant detailed investigation. The following sections summarize its potential applications in anticancer therapy and neuropharmacology.
Anticancer Activity
Studies have demonstrated that N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide has significant cytotoxic effects against various cancer cell lines. Key findings include:
- Mechanism of Action : The compound induces apoptosis in cancer cells while sparing normal cells. This is achieved through the activation of programmed cell death pathways and inhibition of cell proliferation.
- Case Study Example : In a study involving multicellular spheroids derived from human cancer cell lines, the compound demonstrated a marked reduction in cell viability at specific concentrations. The results suggest its potential as a lead compound for developing novel anticancer agents.
Neuropharmacological Effects
The structural features of the compound suggest possible neuropharmacological activity. Similar derivatives have shown promise as anxiolytics and antidepressants. Notable aspects include:
- Serotonin Reuptake Inhibition : Compounds with similar benzothieno-pyrimidine scaffolds have been reported to exhibit selective serotonin reuptake inhibition (SSRI) properties. This suggests that N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide may also influence neurotransmitter systems related to mood regulation.
Mechanisms Under Investigation
The proposed mechanisms for the biological activity of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide include:
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Neurotransmitter Modulation : Potentially affecting serotonin and dopamine pathways.
- Inhibition of Cell Proliferation : Reducing the growth rate of cancerous cells.
Comparison with Similar Compounds
Core Modifications: Oxo Groups and Substituents
Key Observations :
- The 2,4-dioxo configuration in the target compound is rare; most analogs (e.g., ) feature a single 4-oxo group. This dual oxidation may enhance hydrogen-bonding interactions in biological systems.
- The 2-phenylethyl substituent at position 3 distinguishes the target from analogs with aryl (e.g., phenyl, 4-methoxyphenyl) or heteroaryl (e.g., pyridinylmethyl) groups .
Acetamide Side-Chain Variations
The acetamide moiety is critical for solubility and target binding. Notable variants include:
- N-(2,4-Dimethylphenyl) : Present in both the target compound and , this group may improve lipophilicity and membrane permeability.
- N,N-Dimethyl : Found in , this modification reduces steric hindrance but may lower binding specificity.
- N-(4-Methylphenyl) : In , this simpler aryl group could limit pharmacokinetic stability compared to bulkier substituents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation of thienopyrimidinone precursors with substituted acetamide derivatives. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, ensuring stoichiometric control to avoid side reactions .
- Cyclization : Optimize temperature (70–90°C) and solvent polarity (e.g., DMF) to drive ring closure while minimizing decomposition .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., methylene chloride) to achieve >95% purity .
Q. How can researchers characterize the structural conformation of this compound, particularly its fused benzothieno-pyrimidinone core?
- Methodological Answer : Utilize:
- X-ray crystallography to resolve the fused heterocyclic system and confirm substituent geometry (e.g., dihedral angles between benzothieno and pyrimidinone rings) .
- NMR spectroscopy : - and -NMR to identify methyl, phenyl, and acetamide protons, with --COSY for verifying coupling in the hexahydro ring system .
- Mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]) and isotopic patterns .
Q. What preliminary assays are suitable for evaluating its biological activity, and what positive/negative controls should be included?
- Methodological Answer : For initial screening:
- Kinase inhibition assays : Test against cyclin-dependent kinases (CDKs) using ATP-competitive assays with staurosporine as a positive control .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a reference compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the hexahydro[1]benzothieno[2,3-d]pyrimidinone scaffold?
- Methodological Answer :
- Substituent variation : Systematically modify the 2-phenylethyl and 2,4-dimethylphenyl groups to assess steric/electronic effects on target binding. For example, replace phenyl with heteroaromatic rings (e.g., pyridine) to enhance solubility .
- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to evaluate metabolic stability .
- Data integration : Combine IC values from kinase assays with computational docking (e.g., AutoDock Vina) to correlate substituent properties with binding affinity .
Q. What computational strategies can resolve contradictions between in vitro activity and poor in vivo pharmacokinetics?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to identify metabolic soft spots (e.g., acetamide hydrolysis) and guide structural modifications .
- Molecular dynamics (MD) simulations : Model compound-protein interactions over 100 ns to assess conformational stability and identify residues critical for binding .
- Free energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications to prioritize synthetic targets .
Q. How should researchers address discrepancies in reported biological data across different assay conditions?
- Methodological Answer :
- Standardized protocols : Validate assays using harmonized buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations to reduce variability .
- Dose-response curves : Perform 8-point dilutions (1 nM–100 µM) in triplicate to ensure reproducibility .
- Meta-analysis : Compare datasets using statistical tools (e.g., R/Bioconductor) to identify outliers and confounding variables (e.g., serum protein interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
